molecular formula C7H3FN2O2 B023716 4-Fluoro-3-nitrobenzonitrile CAS No. 1009-35-4

4-Fluoro-3-nitrobenzonitrile

Cat. No. B023716
CAS RN: 1009-35-4
M. Wt: 166.11 g/mol
InChI Key: LKOWKPGBAZVHOF-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (300 mg) and dimethyl malonate (286 mg) in DMF was added 60% NaH at 0° C., followed by reaction at room temperature to obtain dimethyl (4-cyano-2-nitrophenyl)malonate (198 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[C:13]([O:20][CH3:21])(=[O:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16].[H-].[Na+]>CN(C=O)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([CH:14]([C:13]([O:20][CH3:21])=[O:19])[C:15]([O:17][CH3:18])=[O:16])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
286 mg
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.